molecular formula C12H11N5O B2803470 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one CAS No. 1616613-79-6

3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one

Cat. No. B2803470
CAS RN: 1616613-79-6
M. Wt: 241.254
InChI Key: KLLAVSWVXOLWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one, also known as EPT or EPTC, is a chemical compound that belongs to the pyrazolotriazine family. EPT is widely used in the field of scientific research due to its diverse range of applications.

Mechanism of Action

The mechanism of action of 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is based on its ability to inhibit protein kinases. 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to target proteins. This inhibition of protein kinases can lead to a wide range of biological effects, including the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one can inhibit the growth of cancer cells and induce apoptosis. 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one can reduce the growth of tumors and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is its potency as a protein kinase inhibitor. 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one has been shown to be effective at inhibiting a wide range of protein kinases, making it a valuable tool for the study of these enzymes. However, 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one has some limitations for lab experiments. 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is a relatively complex molecule that requires expertise in organic chemistry for its synthesis. Additionally, 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one has a short half-life in vivo, limiting its use in animal studies.

Future Directions

There are many potential future directions for the use of 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one in scientific research. One potential application is in the study of neurodegenerative diseases such as Alzheimer's disease. 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a therapeutic agent. Another potential application is in the study of cancer. 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. Finally, 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one may have potential as a tool for the study of other enzymes beyond protein kinases, such as phosphatases and proteases.
Conclusion
In conclusion, 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is a valuable tool for scientific research due to its diverse range of applications. The synthesis of 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is a complex process that requires expertise in organic chemistry. 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one has been shown to have a wide range of biochemical and physiological effects, including the inhibition of protein kinases and the induction of apoptosis. While 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one has some limitations for lab experiments, there are many potential future directions for its use in scientific research.

Synthesis Methods

The synthesis of 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate to form 3-ethyl-4-amino-5-mercapto-1,2,4-triazole. The resulting compound is then reacted with phenyl isocyanate to form 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one. The synthesis method of 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is widely used in scientific research due to its diverse range of applications. One of the primary uses of 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is as a chemical probe for the study of protein kinases. 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is a potent inhibitor of protein kinases that can be used to investigate the role of these enzymes in various biological processes. 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one has also been used in the study of cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

3-ethyl-7-phenylpyrazolo[3,4-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-2-16-12(18)10-8-13-17(11(10)14-15-16)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLAVSWVXOLWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=N1)N(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one

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